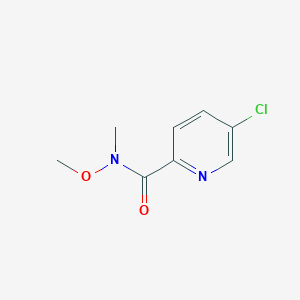
Cer 24:1-d7 (d18:1-d7/24:1)
Overview
Description
“Cer 24:1-d7 (d18:1-d7/24:1)” is a synthetic ceramide derived from sphingosine with nervonic acid . It is a deuterated derivative of C24:1 Ceramide (d18:1/24:1) .
Synthesis Analysis
“Cer 24:1-d7 (d18:1-d7/24:1)” has been used as a standard in liquid chromatography–mass spectrometry (LC-MS) for quantitative analysis of C24:1 ceramide in skeletal muscle . Ceramide synthase 2 is responsible for the synthesis of C24 ceramide .
Molecular Structure Analysis
The molecular structure of “Cer 24:1-d7 (d18:1-d7/24:1)” is composed of sphingosine and a fatty acid .
Chemical Reactions Analysis
“Cer 24:1-d7 (d18:1-d7/24:1)” has been used as a standard in liquid chromatography–mass spectrometry (LC-MS) for quantitative analysis of C24:1 ceramide in skeletal muscle .
Scientific Research Applications
Prediction of Coronary Artery Disease Outcomes
Monitoring the levels of ceramides, including C24:1 Ceramide-d7, in human plasma can help predict the fatal outcome of coronary artery disease . This compound is used in a stable isotope form for a newly described validated liquid chromatography-tandem mass spectrometry methodology for their clinical-scaled measurement .
Lipidomic Analysis
C24:1 Ceramide-d7 is used in lipidomic analysis, specifically in a hydrophilic interaction chromatography (HILIC) based approach for the separation of lipids by class prior to MS analysis . This approach reduces identification ambiguity and results in fewer stable isotope labelled (SIL) standards being required for quantification, thereby saving cost .
Quantitative Analysis in Skeletal Muscle
C24:1 Ceramide-d7 has been used as a standard in liquid chromatography–mass spectrometry (LC-MS) for quantitative analysis of C24:1 ceramide in skeletal muscle . This allows for the accurate measurement of ceramide levels in muscle tissue, which can be crucial in studies related to muscle health and diseases.
Internal Standard for Quantification
C24:1 Ceramide-d7 is intended for use as an internal standard for the quantification of C24:1 Ceramide by GC- or LC-MS . This helps in achieving accurate and reliable results in the quantification of C24:1 Ceramide, an abundant naturally occurring ceramide .
Research on Cellular Signal Transduction and Apoptosis
Ceramides, including C24:1 Ceramide-d7, are essential components of cellular membranes and are implicated in a variety of biological functions including cellular signal transduction and apoptosis . They play key roles in the induction of tumour cell proliferation and confer chemotherapeutic resistance .
Research on Parkinson’s Disease
Ceramides, including C24:1 Ceramide-d7, have been found to be at elevated levels in Parkinson’s disease patients . This makes C24:1 Ceramide-d7 valuable in research related to Parkinson’s disease and potentially other neurodegenerative disorders.
Mechanism of Action
Target of Action
The primary target of the compound (Z)-N-((2S,3R,E)-1,3-dihydroxyoctadec-4-en-2-yl-16,16,17,17,18,18,18-d7)tetracos-15-enamide, also known as C24:1-Ceramide-d7, is the sphingolipid metabolic pathway . This compound plays a crucial role in the regulation of various biological activities, including cell apoptosis, cell differentiation, smooth muscle cell proliferation, and inhibition of the mitochondrial respiratory chain .
Mode of Action
C24:1-Ceramide-d7 interacts with its targets by integrating into the cellular membrane and influencing the biophysical properties of the membrane . This interaction leads to changes in cell signaling pathways, which can result in various cellular responses, including cell death .
Biochemical Pathways
C24:1-Ceramide-d7 affects the sphingolipid metabolic pathway . This pathway is responsible for the synthesis and degradation of sphingolipids, a class of lipids that play key roles in cellular processes such as signal transduction and apoptosis . The compound’s action on this pathway can lead to changes in the levels of various sphingolipids, which can have downstream effects on cell function and survival .
Pharmacokinetics
It is known that the compound can be monitored in human plasma, suggesting that it is absorbed and distributed in the body . The impact of these properties on the bioavailability of C24:1-Ceramide-d7 is currently unknown and may be a topic for future research.
Result of Action
The molecular and cellular effects of C24:1-Ceramide-d7’s action are diverse, given its role in regulating various biological activities. One of the key effects is the induction of cell death . This is particularly relevant in the context of diseases such as cancer, where the regulation of cell death is a critical factor .
Action Environment
The action, efficacy, and stability of C24:1-Ceramide-d7 can be influenced by various environmental factors. For instance, the compound’s action can be affected by the lipid composition of the cellular membrane, which can vary depending on the cell type and environmental conditions . Furthermore, the stability of C24:1-Ceramide-d7 may be affected by factors such as temperature and light exposure .
Safety and Hazards
properties
IUPAC Name |
(Z)-N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H81NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h17-18,35,37,40-41,44-45H,3-16,19-34,36,38-39H2,1-2H3,(H,43,46)/b18-17-,37-35+/t40-,41+/m0/s1/i2D3,4D2,6D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSBNBBOSZJDKB-PVDQZAGSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H81NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cer 24:1-d7 (d18:1-d7/24:1) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



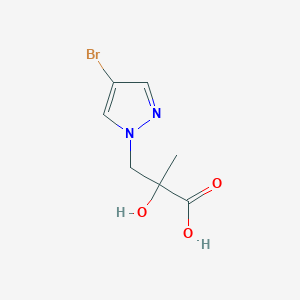
![1-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-((2,3-dihydro-1H-inden-5-yl)oxy)propan-2-ol dihydrochloride](/img/structure/B2611374.png)

![3-{1-[4-(tert-butyl)benzyl]-5,6-dichloro-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone](/img/structure/B2611377.png)
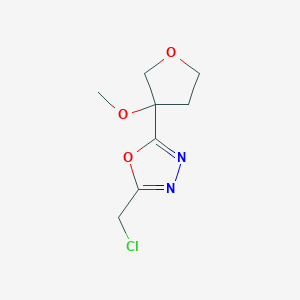
![2-(N-methylmethanesulfonamido)-N-(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2611385.png)
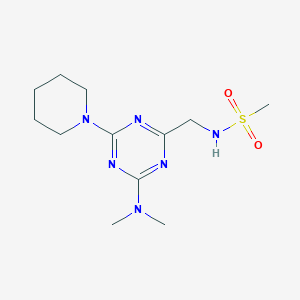
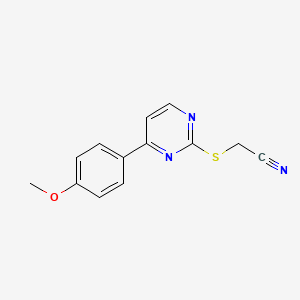
![N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2611388.png)
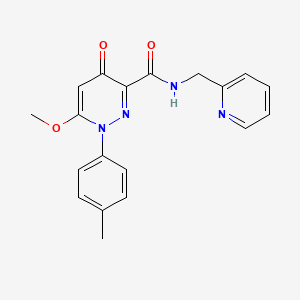
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride](/img/structure/B2611392.png)
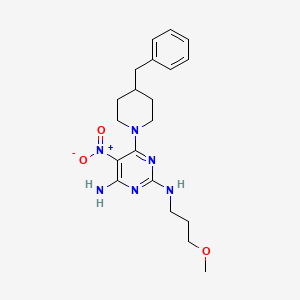
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2611395.png)
